Praziquantel

Description

Structure

3D Structure

Properties

IUPAC Name |

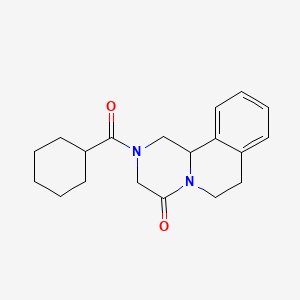

2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021182 | |

| Record name | Praziquantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Praziquantel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4), 3.81e-01 g/L | |

| Record name | SID858012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Praziquantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praziquantel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55268-74-1 | |

| Record name | Praziquantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55268-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praziquantel [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055268741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praziquantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | praziquantel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Praziquantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praziquantel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAZIQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6490C9U457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Praziquantel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | Praziquantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praziquantel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Praziquantel Action on Schistosoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praziquantel (PZQ) remains the cornerstone of schistosomiasis treatment, a parasitic disease affecting millions globally. Despite its widespread use for decades, the precise molecular mechanisms underpinning its potent antischistosomal activity have been a subject of intense investigation. This technical guide provides a comprehensive overview of the core mechanism of action of PZQ on Schistosoma species, with a focus on the molecular and cellular events that lead to parasite paralysis and death. We delve into the primary hypothesis of PZQ-induced disruption of calcium homeostasis, the role of specific ion channels, and the downstream consequences, including rapid muscle contraction and severe tegumental damage. This guide is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining key experimental protocols, and visualizing complex biological pathways to aid researchers and drug development professionals in the field.

Introduction

Schistosomiasis, caused by trematode flatworms of the genus Schistosoma, is a debilitating neglected tropical disease. This compound, a pyrazino-isoquinoline derivative, is the drug of choice for treating all forms of schistosomiasis, lauded for its high efficacy, broad-spectrum activity against all Schistosoma species, and excellent safety profile.[1] The therapeutic effect of PZQ is dramatic, leading to the rapid paralysis and dislodgement of adult worms from the host's vasculature, rendering them susceptible to host immune clearance.[2] This guide will explore the intricate details of how PZQ achieves this effect at a molecular level.

The Central Role of Calcium Homeostasis Disruption

The prevailing and most well-supported hypothesis for PZQ's mechanism of action is its ability to cause a massive and rapid influx of calcium ions (Ca²⁺) into the schistosome, leading to a disruption of the parasite's calcium homeostasis.[2][3] This sudden increase in intracellular Ca²⁺ concentration triggers a cascade of events that are detrimental to the parasite.

Key Molecular Targets: From Voltage-Gated Calcium Channels to TRP Channels

For many years, the primary molecular targets of PZQ were thought to be the voltage-gated calcium channels (VGCCs) of the parasite.[3][4] Evidence suggested that PZQ modulates these channels, leading to uncontrolled Ca²⁺ influx. The schistosome VGCCs, particularly the β subunits, were implicated in conferring sensitivity to the drug.[5][6][7] Co-expression of a specific schistosome β subunit with a mammalian Ca²⁺ channel α₁ subunit, which is normally insensitive to PZQ, rendered the channel responsive to the drug.[5][7]

More recent and compelling evidence has identified a member of the Transient Receptor Potential (TRP) channel family, specifically a TRP Melastatin (TRPM) channel, as a key molecular target of PZQ in Schistosoma mansoni.[8][9][10] This channel has been named TRPMPZQ.[9][10] PZQ acts as a potent agonist of TRPMPZQ, activating the channel and causing a sustained influx of cations, including Ca²⁺.[9][10][11] The properties of TRPMPZQ align well with the known physiological effects of PZQ on the parasite, including its stereoselectivity for the (R)-enantiomer of PZQ.[8][10]

The following diagram illustrates the proposed signaling pathway initiated by PZQ.

Downstream Consequences of Calcium Influx

The massive influx of Ca²⁺ has two major and immediate consequences for the schistosome:

-

Spastic Muscle Contraction and Paralysis: The sudden rise in intracellular Ca²⁺ in the muscle cells triggers a sustained and severe contraction of the parasite's musculature.[2][4] This spastic paralysis prevents the worms from maintaining their position in the mesenteric veins of the host, leading to their dislodgement and passive transport to the liver.[12]

-

Tegumental Damage: The tegument, the outer surface of the schistosome, is a syncytial layer that plays a crucial role in nutrient absorption, immune evasion, and maintaining the parasite's integrity. PZQ induces rapid and extensive damage to the tegument, characterized by vacuolization, blebbing, and eventual disintegration.[13][14][15][16] This damage is also a Ca²⁺-dependent process.[17] The compromised tegument exposes parasite antigens to the host immune system, further contributing to their elimination.[16]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound and its enantiomers against different species and life stages of Schistosoma.

Table 1: In Vitro Activity of this compound Enantiomers against Schistosoma mansoni

| Compound | Life Stage | IC₅₀ (µg/mL) | Reference |

| R-PZQ | Newly Transformed Schistosomula (NTS) | 0.03 | [13] |

| S-PZQ | Newly Transformed Schistosomula (NTS) | 40.0 | [13] |

| R-PZQ | Adult | 0.02 | [13] |

| S-PZQ | Adult | 5.85 | [13] |

Table 2: In Vitro Activity of this compound Enantiomers against Schistosoma haematobium

| Compound | Life Stage | IC₅₀ (µg/mL) at 4h | IC₅₀ (µg/mL) at 72h | Reference |

| R-PZQ | Adult | 0.007 | 0.01 | [18] |

| S-PZQ | Adult | 3.51 | 3.40 | [18] |

| Racemic PZQ | Adult | 0.03 | 0.03 | [18] |

Table 3: In Vivo Efficacy of this compound Enantiomers against Schistosoma mansoni in Mice

| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| Racemic PZQ | 400 | 94.1 | [13] |

| R-PZQ | 200 | >98 | [13] |

| R-PZQ | 400 | >98 | [13] |

| S-PZQ | 800 | 19.6 | [13] |

Table 4: In Vivo Efficacy of this compound Enantiomers against Schistosoma haematobium in Hamsters

| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| Racemic PZQ | 250 | 99.3 | [18] |

| R-PZQ | 125 | 98.5 | [18] |

| S-PZQ | 250 | 83.0 | [18] |

| S-PZQ | 500 | 94.1 | [18] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of PZQ's mechanism of action.

In Vitro Culture of Schistosoma mansoni

The ability to culture Schistosoma mansoni in vitro is fundamental for studying the direct effects of PZQ on the parasite.

-

Objective: To maintain the viability and development of different life stages of S. mansoni outside of a host for experimental manipulation.

-

Protocol Outline:

-

Cercarial Transformation: Mechanically transform infective cercariae into schistosomula by vortexing or passing them through a syringe with an emulsifying needle.[4][5]

-

Culture Medium: Culture schistosomula in a suitable medium, such as RPMI 1640 or Medium 199, supplemented with antibiotics (e.g., penicillin/streptomycin) and often serum (e.g., fetal calf serum or human serum) to support development.[4][5][13] For long-term culture to juvenile worm stages, supplementation with human serum can promote further development.[4]

-

Incubation: Maintain the culture in a sterile environment at 37°C with 5% CO₂.[5][13]

-

Drug Exposure: Introduce PZQ dissolved in a suitable solvent (e.g., DMSO) to the culture medium at desired concentrations to observe its effects on motility, morphology, and viability.[9][13]

-

Assessment of Tegumental Damage using Scanning Electron Microscopy (SEM)

SEM is a powerful technique to visualize the topographical changes on the schistosome tegument induced by PZQ.

-

Objective: To qualitatively and quantitatively assess the extent of damage to the parasite's outer surface.

-

Protocol Outline:

-

Sample Preparation: Collect adult worms from in vitro cultures or perfused from infected animals after PZQ treatment.

-

Fixation: Fix the worms in a suitable fixative, such as 2.5% glutaraldehyde.[3][19]

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Critical Point Drying: Subject the samples to critical point drying to preserve their three-dimensional structure.

-

Sputter Coating: Coat the dried specimens with a thin layer of a conductive material, such as gold or gold-palladium.[3][19]

-

Imaging: Examine the coated specimens under a scanning electron microscope to observe features such as blebbing, vacuolization, spine loss, and overall surface disruption.[3][8][19][20]

-

Electrophysiological Recording of Ion Channel Activity

Electrophysiology allows for the direct measurement of ion flow across the cell membrane, providing insights into the function of ion channels targeted by PZQ.

-

Objective: To characterize the electrical properties of schistosome ion channels and their response to PZQ.

-

Protocol Outline:

-

Cell/Tissue Preparation: Isolate muscle cells or prepare whole-mounts of the parasite for recording.[15][21] For studying heterologously expressed channels, transfect a suitable cell line (e.g., HEK293 cells) with the gene encoding the schistosome ion channel of interest (e.g., TRPMPZQ).[22]

-

Patch-Clamp Technique: Use the patch-clamp technique (whole-cell, inside-out, or outside-out configurations) to record ionic currents.[15][22]

-

Recording Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the currents of interest.

-

PZQ Application: Apply PZQ to the bath or pipette solution to observe its effect on channel gating, conductance, and ion selectivity.[15][22]

-

Data Analysis: Analyze the recorded currents to determine the biophysical properties of the channel and its modulation by PZQ.

-

Calcium Imaging

Calcium imaging techniques allow for the visualization and quantification of changes in intracellular Ca²⁺ concentrations in response to PZQ.

-

Objective: To monitor the spatio-temporal dynamics of Ca²⁺ influx following PZQ exposure.

-

Protocol Outline:

-

Loading with Ca²⁺ Indicator: Incubate live schistosomes or isolated cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).[15]

-

Imaging Setup: Place the loaded samples on a microscope equipped for fluorescence imaging.

-

Baseline Recording: Record the baseline fluorescence before the addition of PZQ.

-

PZQ Application: Perfuse the sample with a solution containing PZQ.

-

Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to monitor the change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration.

-

Data Analysis: Analyze the image series to quantify the magnitude and kinetics of the Ca²⁺ response in different regions of the parasite.

-

Alternative and Complementary Mechanisms

While the disruption of calcium homeostasis is the most prominent mechanism, other molecular targets and pathways may contribute to the overall antischistosomal effect of PZQ.

-

Myosin Regulatory Light Chain: Some studies have suggested that PZQ may bind to the regulatory light chain of myosin in Schistosoma mansoni, potentially affecting muscle contraction through a mechanism that is complementary to the Ca²⁺ influx.[12][23]

-

Adenosine Uptake: Another hypothesis posits that PZQ interferes with adenosine uptake in the parasite.[2] Schistosomes are incapable of de novo purine synthesis and rely on salvaging purines from the host. Disrupting this process could have significant metabolic consequences for the worm.

Conclusion

The mechanism of action of this compound on Schistosoma is a multifaceted process with the disruption of calcium homeostasis at its core. The identification of the schistosome-specific TRPMPZQ channel as a high-affinity target for PZQ represents a significant breakthrough in our understanding of how this crucial drug works.[8][9][10] The massive influx of Ca²⁺ through this channel, and likely also through the subsequent activation of voltage-gated calcium channels, leads to spastic muscle paralysis and severe tegumental damage, ultimately resulting in the parasite's demise. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuances of PZQ's action, the potential for drug resistance, and the development of novel antischistosomal therapies. A thorough understanding of these core mechanisms is paramount for the continued and effective control of schistosomiasis.

References

- 1. This compound for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni [jove.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scanning electron microscopy of normal and this compound treated S. haematobium worms (Egyptian strain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni [jove.com]

- 13. Activity of this compound Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Schistosoma mansoni: lack of correlation between this compound-induced intra-worm calcium influx and parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]

- 16. Pharmacological and immunological effects of this compound against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]

- 18. In vitro and in vivo activity of R- and S- this compound enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. Scanning electron microscopy of the tegumental surface of in vivo treated Schistosoma mansoni (Saudi Arabian geographical strain) with oxamniquine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies on muscle cells isolated from Schistosoma mansoni: a Ca(2+)-dependent K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Electrophysiological characterization of a schistosome transient receptor potential channel activated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Stereochemistry: A Technical Guide to Praziquantel Enantiomers and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) stands as the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally. Administered for decades as a racemic mixture, PZQ contains two enantiomers—(R)-PZQ and (S)-PZQ—which are non-superimposable mirror images of each other. Emerging research has unequivocally demonstrated that the therapeutic effects of this critical drug are not evenly distributed between these two forms. This technical guide provides an in-depth exploration of the distinct biological activities, pharmacokinetics, and mechanisms of action of the this compound enantiomers, offering a valuable resource for researchers and professionals in drug development.

Pharmacodynamics: The Dichotomy of Enantiomeric Activity

The anthelmintic properties of this compound are almost exclusively attributed to the (R)-enantiomer, also known as levothis compound.[1][2][3][4][5] The (S)-enantiomer, or dextrothis compound, is largely inactive against schistosomes and may contribute to the side effects associated with the racemic mixture.[6] This stark difference in activity underscores the importance of stereochemistry in drug action.

Mechanism of Action

The primary mechanism of action for (R)-PZQ involves the disruption of calcium homeostasis in the parasite.[6][7] Evidence strongly points to (R)-PZQ targeting specific subunits of the parasite's voltage-gated calcium channels (VGCCs).[1][7][8][9][10][11][12][13]

Specifically, (R)-PZQ is thought to interact with the variant β subunit of the schistosome's VGCCs.[1][8][9][10][11][12][13][14] This interaction leads to a massive and rapid influx of Ca²⁺ ions into the parasite's cells. The resulting ionic imbalance causes sustained muscle contraction (spastic paralysis) and significant damage to the worm's outer layer, the tegument.[1][7] This paralysis prevents the worm from maintaining its position in the host's bloodstream, leading to its dislodgement and subsequent destruction by the host's immune system. The (S)-enantiomer does not exhibit this high affinity for the VGCC β subunit and is therefore significantly less effective.[1]

Quantitative In Vitro Activity

In vitro studies consistently demonstrate the superior potency of (R)-PZQ compared to the racemic mixture and the (S)-enantiomer. The 50% inhibitory concentration (IC50) values for (R)-PZQ are significantly lower, indicating greater efficacy at lower concentrations.

| Compound | Schistosoma Species | Incubation Time | IC50 (µg/mL) | Reference |

| (R)-PZQ | S. mansoni | 4 h | 0.04 | [1] |

| (R)-PZQ | S. mansoni | 72 h | 0.02 | [1] |

| Racemic PZQ | S. mansoni | 72 h | 0.05 | [1] |

| (S)-PZQ | S. mansoni | 72 h | 5.85 | [1] |

| (R)-PZQ | S. haematobium | 4 h | 0.007 | [8][14] |

| (R)-PZQ | S. haematobium | 72 h | 0.01 | [8][14] |

| Racemic PZQ | S. haematobium | 72 h | 0.03 | [8][14] |

| (S)-PZQ | S. haematobium | 72 h | 3.40 | [8][14] |

Table 1: Summary of in vitro IC50 values for this compound enantiomers against adult Schistosoma worms.

Quantitative In Vivo Efficacy

In vivo studies using murine models of schistosomiasis corroborate the in vitro findings. (R)-PZQ achieves high worm burden reductions (WBR) at doses significantly lower than those required for the racemic mixture, while (S)-PZQ shows minimal activity.

| Compound | Schistosoma Species | Host | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| (R)-PZQ | S. mansoni | Mouse | 200 | >98 | [2] |

| (R)-PZQ | S. mansoni | Mouse | 400 | 100 | [1] |

| Racemic PZQ | S. mansoni | Mouse | 400 | 94.1 | [2] |

| (S)-PZQ | S. mansoni | Mouse | 400 | 19 | [1] |

| (S)-PZQ | S. mansoni | Mouse | 800 | 19.6 | [2] |

| (R)-PZQ | S. haematobium | Hamster | 125 | 98.5 | [8][14] |

| Racemic PZQ | S. haematobium | Hamster | 250 | 99.3 | [8][14] |

| (S)-PZQ | S. haematobium | Hamster | 250 | 83.0 | [8][14] |

Table 2: Summary of in vivo efficacy (Worm Burden Reduction) of this compound enantiomers.

Pharmacokinetics: Differential Metabolic Fates

The enantiomers of this compound also exhibit distinct pharmacokinetic profiles. (R)-PZQ is metabolized by the liver's cytochrome P450 enzymes more rapidly than (S)-PZQ.[1] This results in different plasma concentrations and exposure levels (Area Under the Curve - AUC) for the two enantiomers after administration of the racemic mixture.

| Parameter | (R)-PZQ | (S)-PZQ | Reference |

| Cmax (µg/mL) | 0.2 | 0.9 | [15] |

| Tmax (h) | 7 | 7 | [15] |

| AUC₀₋₂₄h (µg/mL*h) | 1.1 | 9.0 | [15] |

| Half-life (h) | 1.1 | 3.3 | [15] |

Table 3: Pharmacokinetic parameters of this compound enantiomers in Opisthorchis viverrini-infected patients following a standard dose of racemic PZQ.

Key Experimental Protocols

Reproducible and standardized protocols are essential for the evaluation of anthelmintic compounds. Below are detailed methodologies for common in vitro and in vivo assays used to assess the activity of this compound enantiomers.

In Vitro Adult Worm Motility Assay

This assay assesses the direct effect of the compounds on the viability and motor activity of adult schistosomes.

Methodology:

-

Parasite Recovery: Adult Schistosoma worms (e.g., S. mansoni) are recovered from experimentally infected mice (typically 7-8 weeks post-infection) via portal vein perfusion.[2]

-

Washing and Plating: Worms are washed multiple times in pre-warmed RPMI-1640 medium supplemented with fetal bovine serum (10-20%) and antibiotics.[2][16] Three to five worm pairs are then placed into each well of a 24-well plate containing the culture medium.

-

Drug Preparation and Administration: Stock solutions of (R)-PZQ, (S)-PZQ, and racemic PZQ are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made and added to the wells to achieve the desired final concentrations. Control wells receive medium with the same final concentration of DMSO (typically <0.5%).[16]

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for up to 72 hours.[2]

-

Assessment: At various time points (e.g., 4, 24, 48, 72 hours), the worms are observed using an inverted microscope. Motility is scored on a scale (e.g., 3 = normal activity, 0 = no movement/dead). Tegumental damage (e.g., vacuolization, peeling) is also noted.[2]

-

Data Analysis: The 50% inhibitory concentrations (IC50) are calculated by plotting the drug concentration against the percentage reduction in motility compared to the control group.

In Vivo Mouse Model of Schistosomiasis

This model evaluates the efficacy of the compounds in a living host, providing data on worm burden reduction.

Methodology:

-

Infection: Laboratory mice (e.g., Swiss or BALB/c strains) are infected subcutaneously with a defined number of Schistosoma cercariae (e.g., 80-150).[4][17]

-

Infection Maturation: The infection is allowed to mature for approximately 6-8 weeks, by which time adult worms have paired and reside in the mesenteric veins.[9]

-

Treatment: Mice are randomly assigned to treatment groups. A single oral dose of the test compound ((R)-PZQ, (S)-PZQ, or racemic PZQ) or the vehicle control is administered via gavage.[9][17]

-

Worm Recovery: Two to three weeks post-treatment, the mice are euthanized. An incision is made in the hepatic portal vein, and a needle is inserted into the descending aorta. A perfusion fluid (e.g., heparinized saline) is pumped through the circulatory system to flush the worms from the mesenteric veins into a collection dish.[1][14]

-

Worm Counting: The collected worms are examined under a dissecting microscope, and the number of male and female worms for each mouse is counted.[1]

-

Data Analysis: The mean worm burden of each treatment group is compared to the mean worm burden of the vehicle control group to calculate the percentage of Worm Burden Reduction (WBR).

Implications for Drug Development

The clear superiority of (R)-PZQ as the active anthelmintic agent has significant implications for the future of schistosomiasis treatment. Development of an enantiopure formulation of (R)-PZQ offers several potential advantages:

-

Reduced Therapeutic Dose: As (R)-PZQ is the active component, a lower dose of the pure enantiomer could achieve the same or better efficacy as a higher dose of the racemic mixture.[2]

-

Improved Safety Profile: The inactive (S)-enantiomer is believed to contribute to adverse effects such as dizziness, headache, and abdominal discomfort.[6] An (R)-PZQ formulation could potentially reduce the incidence and severity of these side effects.

-

Development of Pediatric Formulations: A lower required dose and improved taste profile make (R)-PZQ an attractive candidate for developing child-friendly formulations, which are urgently needed.

Conclusion

The biological activity of this compound resides almost entirely in its (R)-enantiomer. This stereospecificity is rooted in the interaction of (R)-PZQ with the variant β subunit of the parasite's voltage-gated calcium channels, a mechanism not effectively engaged by the (S)-enantiomer. Quantitative data from both in vitro and in vivo studies consistently affirm the potent schistosomicidal effects of (R)-PZQ at concentrations where (S)-PZQ is largely inert. These findings provide a strong rationale for the development of enantiopure (R)-praziquantel formulations, a move that could lead to more effective, safer, and better-tolerated treatments for the millions affected by schistosomiasis. Continued research into the precise molecular interactions and downstream effects will further refine our understanding and aid in the development of next-generation anthelmintics.

References

- 1. afbr-bri.org [afbr-bri.org]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro this compound Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. Activity and pharmacokinetics of a this compound crystalline polymorph in the Schistosoma mansoni mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific sites in the Beta Interaction Domain of a schistosome Ca2+ channel beta subunit are key to its role in sensitivity to the anti-schistosomal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [en.bio-protocol.org]

- 9. Frontiers | this compound Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection [frontiersin.org]

- 10. A novel biological activity of this compound requiring voltage-operated Ca2+ channel beta subunits: subversion of flatworm regenerative polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Voltage-gated calcium channel subunits from platyhelminths: Potential role in this compound action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Voltage-gated calcium channel subunits from platyhelminths: potential role in this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]

- 14. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [bio-protocol.org]

- 15. A perfusion procedure (perf-o-suction) for recovery of schistosome worms. (1961) | Myron G. Radke | 82 Citations [scispace.com]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. Pathological and immunological evaluation of different regimens of this compound treatment in a mouse model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]

Navigating the Labyrinth: A Technical Guide to the Pharmacokinetics of Praziquantel in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the pharmacokinetics of Praziquantel (PZQ) in various animal models. This compound remains a cornerstone for the treatment of schistosomiasis and other trematode and cestode infections in both human and veterinary medicine.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models is paramount for optimizing dosing regimens, developing novel formulations, and predicting clinical efficacy and safety. This guide provides a distillation of key pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to support researchers in the field of anthelmintic drug development.

Quantitative Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound exhibits considerable variability across different animal species, routes of administration, and formulations. The following tables summarize key pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) of racemic this compound and its enantiomers in several commonly used animal models. This data facilitates cross-species comparisons and aids in the selection of appropriate models for specific research questions.

Table 1: Pharmacokinetic Parameters of this compound in Canine Models

| Dose & Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| 14.5 mg/kg, Topical | Spot-on | 56.0 ± 15 | 5.0 ± 1.1 | 910.2 ± 220 | - | [3][4] |

| 100 mg/kg, Subcutaneous (R-PZQ) | Sustained-release injection | 321 ± 26 | 2 ± 0 | 92,240 ± 14,546 | 2025 ± 1458 | [5] |

| 100 mg/kg, Subcutaneous (S-PZQ) | Sustained-release injection | 719 ± 263 | 2 ± 0 | 165,348 ± 31,359 | 1003 ± 406 | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Feline Models

| Dose & Route of Administration | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Oral | Combination therapy | 1.14 ± 0.61 | 1.22 ± 0.49 | - | 1.07 | [6] |

| Topical | NexGard® Combo | 0.107 ± 0.059 | 4-8 | 123 ± 25 (day·ng/mL) | 4.3 ± 1.9 (days) | [7] |

Table 3: Pharmacokinetic Parameters of this compound in Ruminant Models (Sheep & Cattle)

| Animal Model | Dose & Route of Administration | Formulation | Cmax | Tmax | AUC | t½ (h) | Reference |

| Sheep | IM | Solution | 6-fold higher than oral | - | 6-fold higher than oral | - | [8] |

| Cattle | 30 mg/kg, IM | Oily suspension | - | - | - | 22.16 - 26.23 | [9] |

| Cattle | 150 mg/kg, Oral | Tablet | - | - | - | 6.35 | [9] |

Table 4: Pharmacokinetic Parameters of this compound in Swine Models

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparability of pharmacokinetic studies. This section outlines the common methodologies employed in the investigation of this compound pharmacokinetics in animal models.

Drug Administration and Sample Collection

-

Animal Models: Commonly used models include rats, mice, dogs, cats, sheep, cattle, and swine.[3][5][6][8][9][10] The choice of model depends on the specific research objectives, such as studying metabolism, efficacy against specific parasites, or residue depletion.

-

Routes of Administration: this compound can be administered via several routes, including oral (PO), intramuscular (IM), subcutaneous (SC), and topical (spot-on).[11] The chosen route significantly impacts the pharmacokinetic profile, particularly bioavailability, due to factors like the first-pass effect.[8]

-

Sample Collection: Blood samples are typically collected at predetermined time points following drug administration. For smaller animals like rats, this may involve tail vein bleeding. Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Analytical Methods for this compound Quantification

The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

2.2.1. Sample Preparation

A crucial step in the analytical process is the extraction of the analytes from the plasma matrix.

-

Protein Precipitation: This is a simple and rapid method where a protein precipitating agent, such as acetonitrile or perchloric acid, is added to the plasma sample.[12][13] The precipitated proteins are then removed by centrifugation, and the supernatant is analyzed.

-

Liquid-Liquid Extraction (LLE): LLE involves the extraction of this compound and its metabolites from the aqueous plasma into an immiscible organic solvent. This method can provide cleaner extracts compared to protein precipitation.

2.2.2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Stationary Phase: A reversed-phase C18 column is commonly used for the analysis of this compound.[12]

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water is typically used as the mobile phase.[14]

-

Detection: UV detection at a specific wavelength (e.g., 225 nm) is often employed for quantification.[12]

-

Internal Standard: An internal standard, such as diazepam, is often added to the samples to improve the accuracy and precision of the method by correcting for variations in extraction efficiency and injection volume.[14]

2.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound and for stereoselective analysis.

-

Principle: After chromatographic separation by LC, the analytes are ionized and detected by a tandem mass spectrometer, which provides structural information and allows for highly selective quantification.

-

Enantioselective Analysis: Chiral chromatography is necessary to separate the R-(-)-Praziquantel and S-(+)-Praziquantel enantiomers. This is often achieved using a chiral stationary phase, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column.[15]

-

Method Validation: Any analytical method used for pharmacokinetic studies must be thoroughly validated to ensure its accuracy, precision, selectivity, and robustness.[15]

Visualizing Key Pathways and Processes

Graphical representations of complex biological and experimental processes can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Metabolic Pathway of this compound

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][16] This metabolism is stereoselective, meaning the two enantiomers, R-(-)-Praziquantel (the active form) and S-(+)-Praziquantel, are metabolized at different rates and into different products.[17] The major metabolites are hydroxylated derivatives.[18]

Caption: Metabolic pathway of this compound.

Experimental Workflow for a this compound Pharmacokinetic Study

The following diagram outlines the key steps involved in a typical pharmacokinetic study of this compound in an animal model, from the initial planning stages to the final data analysis.

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

This technical guide provides a foundational overview of the pharmacokinetics of this compound in key animal models. The compiled quantitative data, detailed experimental protocols, and visual aids are intended to support researchers in designing and interpreting preclinical studies. A nuanced understanding of this compound's ADME properties, including its stereoselective metabolism and the influence of formulation and route of administration, is critical for the continued development of this essential anthelmintic agent and the innovation of next-generation therapies. Future research should focus on further elucidating the specific contributions of various CYP450 isoforms to this compound metabolism across different species and exploring novel drug delivery systems to overcome the limitations of current formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of this compound and pyrantel pamoate combination following oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of a novel spot-on formulation of this compound for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labyes.com [labyes.com]

- 5. Slow-release this compound for dogs: presentation of a new formulation for echinococcosis control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound and pyrantel pamoate combination following oral administration in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining esafoxolaner, eprinomectin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 9. Pharmacokinetics of new high-concentration and long-acting this compound oily suspensions after intramuscular administration in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective Pharmacokinetics and Residue Depletion of this compound and Its Metabolites, 4-Hydroxythis compound Enantiomers, in Swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. LC determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug this compound and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug metabolism and pharmacokinetics of this compound: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

The Molecular Labyrinth: Unraveling Praziquantel's Mode of Action in Parasitic Worms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: For decades, Praziquantel (PZQ) has been the cornerstone of treatment for schistosomiasis and other trematode and cestode infections, yet its precise molecular mechanism of action has long remained a subject of intense scientific inquiry. This in-depth technical guide synthesizes the current understanding of PZQ's molecular targets in parasitic worms, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the primary target, the Transient Receptor Potential Melastatin ion channel (TRPM_PZQ), while also exploring the historical context of other proposed targets. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of PZQ's pharmacology.

The Primary Target: A Parasite-Specific TRP Channel

The current scientific consensus points to a specific ion channel as the principal molecular target of this compound: a member of the Transient Receptor Potential (TRP) family, specifically the melastatin subfamily, designated TRPM_PZQ .[1][2] Experimental evidence strongly indicates that the biologically active (R)-enantiomer of PZQ directly binds to and activates this channel.[3][4] This activation leads to a rapid and sustained influx of calcium ions (Ca²⁺) into the parasite's cells, particularly muscle and neuronal cells.[5][6]

The consequences of this massive Ca²⁺ influx are twofold and are the basis for PZQ's anthelmintic effect:

-

Spastic Paralysis: The sudden increase in intracellular Ca²⁺ triggers uncontrolled muscle contractions, leading to a state of spastic paralysis.[5][7] This paralysis causes the worms to detach from the walls of the host's blood vessels, leading to their expulsion.[5][8]

-

Tegumental Damage: PZQ also induces severe damage to the worm's outer layer, the tegument.[5] This damage, also a calcium-dependent process, exposes the parasite to the host's immune system, further contributing to its elimination.[5][7]

The specificity of PZQ for parasitic flatworms is explained by the unique nature of the TRPM_PZQ channel. While TRP channels are present in a wide range of organisms, including humans, the specific binding pocket for PZQ appears to be conserved among susceptible parasites but absent in their hosts and in PZQ-insensitive worms like Fasciola hepatica.[3][4] Research has shown that a single amino acid substitution in the binding site of the Fasciola TRPM_PZQ homolog is sufficient to confer PZQ sensitivity.[3][4]

Signaling Pathway of this compound Action

The activation of TRPM_PZQ by this compound initiates a direct signaling cascade leading to the paralysis and death of the parasitic worm.

Caption: this compound signaling cascade in parasitic worms.

Quantitative Analysis of this compound Activity

The efficacy of this compound and its analogs against the TRPM_PZQ channel has been quantified in several studies. The half-maximal effective concentration (EC₅₀) is a key metric for comparing the potency of different compounds.

| Compound | Target Organism/Channel | EC₅₀ (μM) | Reference |

| (R)-Praziquantel | Schistosoma mansoni TRPM_PZQ (at 37°C) | 0.154 ± 0.033 | [9] |

| (±)-Praziquantel | Schistosoma mansoni TRPM_PZQ | Not specified | [10] |

| (S)-Praziquantel | Schistosoma mansoni TRPM_PZQ | Less active | [3][10] |

| (R)-PZQ analog 35 | Schistosoma mansoni TRPM_PZQ | Lower potency than (R)-PZQ | [3] |

| This compound | Clonorchis sinensis TRPM_PZQ | 0.85 ± 0.22 | [3] |

| This compound | Opisthorchis viverrini TRPM_PZQ | 1.07 ± 0.33 | [3] |

Historical Perspectives and Alternative Proposed Targets

Prior to the definitive identification of TRPM_PZQ, the leading hypothesis for PZQ's mechanism of action centered on voltage-gated calcium channels (VGCCs) .[11][12] Some studies suggested that a unique, variant β subunit of schistosome VGCCs was responsible for conferring PZQ sensitivity.[13][14] While this hypothesis has been largely superseded by the discovery of TRPM_PZQ, it represents an important chapter in the history of PZQ research.

Other, less substantiated, molecular targets have also been proposed, including:

-

Myosin Regulatory Light Chain: Some research has suggested that PZQ may interact with the myosin regulatory light chain, a component of the muscle contraction machinery.[11][15]

-

Adenosine Uptake: Another hypothesis proposed that PZQ interferes with the parasite's ability to take up adenosine, a crucial molecule that they cannot synthesize themselves.[8][11]

While these alternative targets are not currently considered the primary mechanism of PZQ's action, they highlight the complex biological effects of this drug on parasitic worms.

Key Experimental Protocols

The identification and characterization of TRPM_PZQ as the primary target of this compound have been made possible by a combination of sophisticated experimental techniques.

Heterologous Expression and Calcium Imaging

This is a fundamental technique used to study the function of ion channels in a controlled environment.

Workflow:

Caption: Workflow for heterologous expression and calcium imaging.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium.[10]

-

Transfection: The cDNA encoding the Schistosoma mansoni TRPM_PZQ channel is cloned into an expression vector. This vector is then introduced into the HEK293 cells using a standard transfection method (e.g., lipofection).[10]

-

Dye Loading: After allowing time for channel expression, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[10]

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microscope or plate reader.[10]

-

PZQ Application: this compound is added to the cells, and the change in fluorescence is recorded over time.[10]

-

Data Analysis: An increase in fluorescence indicates an influx of Ca²⁺ into the cells. By testing a range of PZQ concentrations, a dose-response curve can be generated to determine the EC₅₀.[10]

Electrophysiology (Patch-Clamp Recording)

This technique allows for the direct measurement of ion channel activity.

Workflow:

Caption: Workflow for patch-clamp electrophysiology.

Detailed Methodology:

-

Cell Preparation: HEK293 cells expressing the TRPM_PZQ channel are prepared as described above.[16]

-

Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane.[16]

-

Seal Formation: A tight, high-resistance "giga-seal" is formed between the micropipette and the cell membrane.[16]

-

Whole-Cell Configuration: The patch of membrane under the pipette is ruptured, allowing for the measurement of ionic currents across the entire cell membrane.[16]

-

Recording: The cell's membrane potential is clamped at a specific voltage, and the resulting ionic current is recorded. After establishing a baseline, PZQ is applied, and the change in current is measured.[16]

-

Analysis: The recorded currents are analyzed to determine the properties of the ion channel, such as its conductance, ion selectivity, and voltage dependence.[16]

Conclusion and Future Directions

The identification of the TRPM_PZQ ion channel as the primary molecular target of this compound represents a landmark achievement in parasitology and pharmacology.[2] This breakthrough not only provides a clear understanding of how this essential medicine works but also opens up new avenues for the development of novel anthelmintic drugs.[11] Future research will likely focus on:

-

High-throughput screening: Utilizing the knowledge of the PZQ binding site on TRPM_PZQ to screen for new, more potent, and potentially resistance-breaking compounds.

-

Structural biology: Determining the high-resolution structure of the TRPM_PZQ channel, both with and without PZQ bound, to facilitate rational drug design.

-

Resistance mechanisms: Investigating the potential for and mechanisms of PZQ resistance in parasite populations, which may involve mutations in the TRPM_PZQ gene.[17]

-

Exploring the TRP channel family: Investigating other parasite-specific TRP channels as potential drug targets.

By continuing to unravel the molecular intricacies of PZQ's action, the scientific community can work towards the development of the next generation of anthelmintics to combat the global burden of parasitic worm infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress interrogating TRPMPZQ as the target of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanism of this compound action at a parasitic flatworm ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]

- 7. Ca2+ channels and this compound: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. The Journey to Discovering a Flatworm Target of this compound: A Long TRP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anthelmintic drug this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mechanism of Action of this compound: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]

- 13. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Voltage-gated calcium channel subunits from platyhelminths: Potential role in this compound action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiological characterization of a schistosome transient receptor potential channel activated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | this compound resistance in schistosomes: a brief report [frontiersin.org]

Praziquantel's Enigmatic Dance with Parasite Calcium Channels: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth exploration of the molecular mechanism of praziquantel (PZQ), the cornerstone of treatment for schistosomiasis and other trematode infections. For decades, the precise target of this essential medicine remained elusive, though its action was clearly linked to a massive influx of calcium ions into the parasite.[1][2] Recent breakthroughs have finally pinpointed a specific parasite ion channel, opening new avenues for research and development in anthelmintic drugs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

The Core Mechanism: A Shift in Paradigm from Voltage-Gated to TRP Channels

The long-standing "Ca2+ hypothesis" of PZQ's action posited that the drug disrupts parasite calcium homeostasis, leading to rapid muscle contraction, paralysis, and tegumental damage.[2][3][4] Early research implicated voltage-operated Ca2+ channels (Ca_v), with studies showing that the variant β subunit of schistosome Ca_v channels could confer PZQ sensitivity to otherwise insensitive mammalian channels.[4][5][6] This led to the hypothesis that PZQ's primary target was a component of the voltage-gated calcium channel complex.[5]

However, the last decade has seen a paradigm shift with the identification of a member of the Transient Receptor Potential (TRP) channel family as the definitive molecular target of PZQ.[7][8][9] Specifically, a TRP melastatin (TRPM) channel in Schistosoma mansoni, named Sm.TRPM_PZQ, has been shown to be directly activated by the therapeutically active (R)-enantiomer of this compound.[8][10][11] This channel is a Ca2+-permeable non-selective cation channel.[8][12] Activation of Sm.TRPM_PZQ by PZQ leads to a sustained influx of Ca2+, triggering the downstream effects long associated with the drug's efficacy.[8][9] This groundbreaking discovery has been substantiated by evidence that a single amino acid change in the TRPM_PZQ homolog in the PZQ-insensitive liver fluke, Fasciola hepatica, is sufficient to confer PZQ sensitivity.[9][13]

The current understanding is that PZQ acts as a neuroactive anthelmintic, triggering a sustained, non-selective cation current in the neuronal tissue of the parasite.[12][14] This leads to neuronal depolarization, subsequent muscle paralysis, and damage to the worm's outer layer, the tegument.[12][14][15]

Quantitative Analysis of this compound's Effects

The following table summarizes key quantitative data from various studies, providing a comparative overview of this compound's potency and its effects on parasite physiology.

| Parameter | Species | PZQ Enantiomer/Analog | Value | Reference |

| EC50 (Sm.TRPM_PZQ Activation) | Schistosoma mansoni | (R)-PZQ | 68 ± 7 nM | [10][11] |

| Schistosoma mansoni | (S)-PZQ | 1.1 ± 0.4 µM | [10] | |

| Schistosoma mansoni | Racemic (±)-PZQ | 0.18 ± 0.02 µM | [9] | |

| Clonorchis sinensis | Racemic (±)-PZQ | 0.85 ± 0.22 µM | [16] | |

| Opisthorchis viverrini | Racemic (±)-PZQ | 1.07 ± 0.33 µM | [16] | |

| Effect on Parasite Motility | Schistosoma japonicum | Racemic (±)-PZQ (IC50) | Exacerbated reduction in motility (from 47% to 27% in females and 61% to 23% in males) with CamKII knockdown | [17] |

| Calcium Influx | Schistosoma mansoni | Racemic (±)-PZQ | Rapid uptake of 45Ca2+ | [4] |

| Schistosoma japonicum | Racemic (±)-PZQ | Significant increase in 45Ca2+ uptake within 1-30 minutes | [18] |

Experimental Protocols

Heterologous Expression and Calcium Imaging for Channel Activity

This protocol is used to determine if a specific ion channel is activated by this compound.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then transfected with a plasmid containing the gene for the parasite ion channel of interest (e.g., Sm.TRPM_PZQ).

-

Fluorescent Calcium Indicator Loading: After a period to allow for protein expression (typically 24-48 hours), the transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Fluorescence Measurement: The baseline fluorescence of the cells is measured using a plate reader or a fluorescence microscope.

-

Compound Addition: this compound or its analogs are added to the cells at various concentrations.

-

Data Acquisition and Analysis: The change in fluorescence intensity upon compound addition is recorded in real-time. An increase in fluorescence indicates an influx of calcium into the cells, signifying channel activation. Dose-response curves are then generated to calculate EC50 values.[19]

Electrophysiological Recording of Native PZQ-Evoked Currents

This technique directly measures the ion flow through channels in the parasite's cells.

-

Parasite Preparation: Adult Schistosoma mansoni worms are isolated and maintained in a suitable buffer.

-

Electrode Placement: A microelectrode is carefully positioned to form a tight seal with the membrane of a target cell, such as a neuron in the anterior ganglion or main longitudinal nerve cord.[12][14]

-

Recording Configuration: The recording is configured in whole-cell patch-clamp mode to measure the total ionic current across the cell membrane.

-

PZQ Application: this compound is applied to the parasite via the perfusion system.

-

Data Recording and Analysis: The resulting electrical currents are recorded and analyzed to determine the characteristics of the ion channels activated by PZQ, such as their ion selectivity and gating properties.[12][14]

RNA Interference (RNAi) for Target Validation

RNAi is used to silence the expression of a specific gene to determine its role in the drug's mechanism.

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., a calcium channel subunit) is synthesized in vitro.

-

Parasite Soaking or Electroporation: The parasites are soaked in a medium containing the dsRNA or subjected to electroporation to introduce the dsRNA into their cells.

-

Gene Knockdown Verification: After an incubation period, the level of target gene expression is measured using quantitative PCR (qPCR) to confirm successful knockdown.

-

PZQ Challenge and Phenotypic Analysis: The treated parasites are then exposed to this compound, and their response (e.g., motility, survival) is compared to control parasites (treated with a non-specific dsRNA). A reduced sensitivity to PZQ in the knockdown group indicates that the target gene is involved in the drug's action.[6][17]

Visualizing the Molecular Cascade

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: this compound's signaling pathway in parasites.

Caption: Workflow for heterologous expression and calcium imaging.

Future Directions and Implications

The definitive identification of Sm.TRPM_PZQ as the molecular target of this compound is a monumental step forward.[15] This knowledge provides a solid foundation for several key areas of future research:

-

Structure-Based Drug Design: With a defined target, it is now possible to employ computational modeling and crystallographic studies to design novel anthelmintics that specifically and potently activate or inhibit this channel. This could lead to drugs with improved efficacy, a broader spectrum of activity, or a better resistance profile.

-

Understanding Resistance: While widespread clinical resistance to PZQ is not yet a major issue, reduced cure rates have been reported.[20] The molecular basis of PZQ resistance can now be investigated by sequencing the trpm_pzq gene in parasite isolates with reduced susceptibility.

-

Exploring the Role of TRPM Channels in Parasite Biology: The endogenous function of TRPM_PZQ in the parasite's life cycle remains to be fully elucidated. Understanding its physiological role could reveal new vulnerabilities to be exploited by novel therapeutic strategies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Ca2+ channels and this compound: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]

- 5. Ca2+ signalling, voltage-gated Ca2+ channels and this compound in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Biological Activity of this compound Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. The Journey to Discovering a Flatworm Target of this compound: A Long TRP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. The anthelmintic drug this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound activates a native cation current in Schistosoma mansoni [frontiersin.org]

- 13. Mechanism of this compound action at a parasitic flatworm ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound activates a native cation current in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Progress interrogating TRPMPZQ as the target of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Transcriptional Responses of In Vivo this compound Exposure in Schistosomes Identifies a Functional Role for Calcium Signalling Pathway Member CamKII | PLOS Pathogens [journals.plos.org]

- 18. Pharmacological and immunological effects of this compound against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Schistosome Slayer: An In-depth Technical Guide to the Early Research and Development of Praziquantel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel stands as a landmark achievement in the field of anthelmintic therapy, a testament to the collaborative efforts of industry and academia. Developed in the mid-1970s through a joint effort by Bayer AG and E. Merck, this pyrazinoisoquinoline derivative revolutionized the treatment of schistosomiasis and other trematode and cestode infections.[1][2][3] Its broad spectrum of activity, high efficacy, and favorable safety profile have made it an essential medicine, saving countless lives and reducing the burden of parasitic diseases worldwide. This technical guide delves into the early research and development history of this compound, providing a detailed look at its chemical synthesis, the elucidation of its mechanism of action, and the preclinical and clinical studies that paved the way for its global use.

I. Chemical Synthesis: From Laboratory to Large-Scale Production

The early synthesis of this compound was a significant achievement in medicinal chemistry. The initial methods, primarily developed by Merck, focused on the construction of the core pyrazino[2,1-a]isoquinoline ring system. One of the widely used early approaches began with the readily available isoquinoline.

Experimental Protocol: The Merck Synthesis (Reissert Reaction Approach)

This synthetic pathway, a cornerstone of early this compound production, can be summarized in the following key steps:

-

Reissert Reaction: Isoquinoline is reacted with cyclohexanecarbonyl chloride and potassium cyanide to form a Reissert compound, 2-cyclohexanecarbonyl-1-cyano-1,2-dihydroisoquinoline.

-

Reduction: The Reissert compound undergoes catalytic hydrogenation under high pressure, leading to the formation of the key intermediate, 1-(aminomethyl)tetrahydroisoquinoline.

-

Acylation: The primary amine of the intermediate is then acylated with chloroacetyl chloride.

-

Cyclization: The final ring closure is achieved through a base-catalyzed intramolecular cyclization, yielding racemic this compound.[4]

While effective, this method involved the use of toxic cyanide and required high-pressure hydrogenation, presenting challenges for large-scale industrial production.[4] Subsequent research focused on developing more efficient and safer synthetic routes.

II. Unraveling the Mechanism of Action: The Calcium Hypothesis

The discovery of this compound's potent anthelmintic activity spurred intensive research into its mechanism of action. Early in vitro studies on Schistosoma mansoni provided the foundational evidence for what would become known as the "calcium hypothesis."

Experimental Protocol: Investigating the Effect of this compound on Schistosome Motility and Tegument

-

Parasite Preparation: Adult Schistosoma mansoni worms were collected from experimentally infected mice and maintained in a suitable culture medium (e.g., Hedon-Fleig solution).

-

Drug Exposure: Worms were exposed to varying concentrations of this compound.

-

Motility Assessment: The motor activity of the worms was observed and recorded. A key finding was the rapid induction of spastic paralysis in the parasites upon exposure to the drug.

-

Tegumental Disruption: Electron microscopy was employed to examine the ultrastructural changes in the worm's outer layer, the tegument. These studies revealed rapid and extensive vacuolization and disruption of the tegument.[5]

-

Ion Flux Studies: To investigate the underlying cause of paralysis, experiments using radioisotopes, such as 45Ca2+, were conducted. These studies demonstrated that this compound caused a rapid and massive influx of calcium ions into the schistosome.[3]

These early experiments led to the prevailing hypothesis that this compound's primary mode of action involves the disruption of calcium homeostasis in the parasite. The massive influx of Ca2+ leads to sustained muscle contraction (spastic paralysis) and damage to the tegument, ultimately resulting in the death of the worm and its clearance from the host.[3][6]

III. Preclinical Evaluation: Efficacy and Safety Assessment

Prior to human trials, this compound underwent rigorous preclinical testing in various animal models to establish its efficacy against a range of parasites and to assess its toxicological profile.

Efficacy Studies

This compound demonstrated remarkable efficacy against all human-pathogenic Schistosoma species (S. mansoni, S. haematobium, and S. japonicum) in experimentally infected mice and hamsters.[5] Its activity extended to various other trematodes and cestodes, establishing its broad-spectrum anthelmintic properties.

| Animal Model | Parasite | Key Findings |

| Mouse | Schistosoma mansoni | High efficacy against adult worms and, to a lesser extent, immature stages.[5] |

| Mouse | Schistosoma haematobium | Excellent schistosomicidal activity. |

| Hamster | Schistosoma japonicum | Highly effective in reducing worm burden and egg production. |

| Dog, Cat | Various Cestodes (Tapeworms) | Demonstrated potent cestocidal effects. |

Table 1: Summary of Early Preclinical Efficacy of this compound

Toxicology Studies

Extensive toxicological studies were conducted in multiple animal species to evaluate the safety of this compound. The results consistently demonstrated a very low level of acute and chronic toxicity.

| Test | Animal Model | Results |

| Acute Toxicity (LD50) | Rat, Mouse | Very high, indicating a wide therapeutic index.[7] |

| Subchronic Toxicity | Rat, Dog | No significant organ damage observed after repeated high doses.[7][8] |

| Reproductive Toxicity | Rat | No adverse effects on fertility or reproduction.[7][8] |

| Teratogenicity | Mouse, Rat, Rabbit | No teratogenic effects were observed.[7][8] |

| Mutagenicity | Various in vitro and in vivo assays | No evidence of mutagenic potential.[7][8] |

Table 2: Summary of Early Preclinical Toxicology of this compound

IV. Clinical Development: Trials in Humans

Following the promising preclinical data, the first clinical trials of this compound were initiated in the late 1970s. These early studies were crucial in determining the optimal dosage, efficacy, and tolerability in humans infected with schistosomiasis.

Early Clinical Trial Design and Methodology

The initial clinical trials were often multicenter studies conducted in collaboration with the World Health Organization. A common design involved:

-

Patient Selection: Patients with confirmed Schistosoma infections were enrolled.

-

Dosage Regimens: Different single and divided oral dosage regimens were evaluated to find the optimal balance between efficacy and side effects.

-

Efficacy Assessment: The primary endpoint was the cure rate, determined by the absence of viable eggs in stool or urine samples at various time points post-treatment. Egg reduction rates were also calculated.

-

Safety and Tolerability Monitoring: Patients were closely monitored for any adverse events.

The results of these early trials were overwhelmingly positive, confirming the high efficacy and good tolerability of this compound in humans.